



Application Notes and Protocols: Oxymercuration-Demercuration (OMDM) in Natural Product Synthesis

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Compound of Interest		
Compound Name:	OMDM-6	
Cat. No.:	B12423547	Get Quote

Disclaimer: The term "**OMDM-6**" is not a standard designation in chemical literature. This document presumes the query refers to the Oxymercuration-Demercuration (OMDM) reaction, a well-established method for the hydration of alkenes. The applications and protocols detailed below are based on this interpretation.

Introduction

The Oxymercuration-Demercuration (OMDM) reaction is a powerful and widely used method in organic synthesis for the Markovnikov hydration of alkenes to produce alcohols.[1][2][3] The reaction proceeds in two steps: an initial oxymercuration with a mercury(II) salt (e.g., mercuric acetate, Hg(OAc)₂, or mercuric trifluoroacetate, Hg(OCOCF₃)₂) in the presence of a nucleophile (typically water), followed by a reductive demercuration step, most commonly using sodium borohydride (NaBH₄).[4][5]

A key advantage of the OMDM reaction, particularly relevant in the intricate pathways of natural product synthesis, is its ability to proceed without the formation of discrete carbocation intermediates.[2][6] This is achieved through the formation of a cyclic mercurinium ion, which effectively prevents the carbocation rearrangements that often plague traditional acid-catalyzed hydration methods.[3][7] The reaction is highly regioselective, consistently yielding the Markovnikov product where the hydroxyl group adds to the more substituted carbon of the double bond.[1][3] Furthermore, the initial oxymercuration step is stereospecific, occurring via an anti-addition of the hydroxyl and mercury groups across the alkene.[3][7]



Variations of this reaction, such as intramolecular oxymercuration (alkoxymercuration or aminomercuration), are exceptionally valuable for constructing complex heterocyclic scaffolds, such as the tetrahydrofuran and piperidine rings frequently found in natural products.

Application Note 1: Stereoselective Synthesis of (+)-Furanomycin

Background: (+)-Furanomycin is a naturally occurring, non-proteinogenic α -amino acid first isolated from Streptomyces threomyceticus. It exhibits antibacterial properties by acting as a substrate for isoleucyl-tRNA synthetase, thereby interfering with protein translation.[8] Its unique structure, featuring a trans-2,5-disubstituted dihydrofuran ring, has made it an attractive target for total synthesis.

Synthetic Strategy: A highly enantioselective total synthesis of (+)-Furanomycin was developed by Kang and Lee, which hinges on a mercury-mediated intramolecular cyclization to construct the key tetrahydrofuran ring with high stereocontrol.[4] This key step transforms a γ-hydroxy alkene intermediate into the desired cyclic ether scaffold. The strategy highlights the utility of OMDM in achieving stereoselective cyclizations that would be challenging using other methods.

Key Reaction - Intramolecular Oxymercuration: The synthesis employs the cyclization of a γ-hydroxy diene diol intermediate. Treatment with mercuric trifluoroacetate, Hg(OCOCF₃)₂, promotes an intramolecular attack of the hydroxyl group onto the mercurinium ion formed at one of the double bonds. This cyclization stereoselectively establishes the trans-2,5-disubstituted tetrahydrofuran ring. Subsequent reductive demercuration replaces the mercury substituent with a hydrogen atom.[8] A second mercury-mediated cyclization, an intramolecular amination, is used later in the synthesis to form a dihydro-1,3-oxazine, which ultimately yields the amino acid side chain.[8][9]

Data Presentation

The following table summarizes the quantitative outcomes of the key mercury-mediated cyclization steps in the synthesis of (+)-Furanomycin.



Reaction	Substrate	Reagents & Conditions	Product	Yield	Reference
Intramolecula r Oxymercurati on	y-Hydroxy diene diol	1. Hg(OCOCF ₃) 2, K ₂ CO ₃ 2. Et ₃ B, LiBH ₄	trans-2,5- disubstituted tetrahydrofur an	Not specified for this step alone	[4][8]
Intramolecula r Amination	Homoallylic trichloroaceti midate	1. Hg(OCOCF₃) ₂2. NaBH₄	Dihydro-1,3- oxazine	95%	[8][9]

Experimental Protocols

Protocol 1: General Procedure for Intramolecular Oxymercuration-Demercuration (Model Reaction)

This protocol is a representative procedure for the intramolecular cyclization of an unsaturated alcohol to form a substituted tetrahydrofuran, based on the strategy used for (+)-Furanomycin.

- 1. Oxymercuration (Cyclization):
- To a stirred solution of the γ-hydroxy alkene (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.1 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add potassium carbonate (K₂CO₃, 1.5 equiv).
- Add mercuric trifluoroacetate (Hg(OCOCF₃)₂, 1.2 equiv) portion-wise over 5 minutes.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite to remove inorganic salts.
- Concentrate the filtrate under reduced pressure to yield the crude organomercury intermediate, which is typically used in the next step without further purification.
- 2. Demercuration (Reduction):



- Dissolve the crude organomercury intermediate in a 1:1 mixture of THF and methanol (0.1 M).
- Cool the solution to -78 °C.
- In a separate flask, prepare a solution of sodium borohydride (NaBH₄, 3.0 equiv) in aqueous sodium hydroxide (e.g., 3 M NaOH).
- Add the basic NaBH₄ solution dropwise to the stirred, cooled solution of the organomercury intermediate.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
- Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
- Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the resulting crude product by flash column chromatography on silica gel to afford the pure cyclic ether.

Protocol 2: Intramolecular Aminomercuration in (+)-Furanomycin Synthesis

This protocol describes the mercury-mediated cyclization of a homoallylic trichloroacetimidate to form a key bicyclic intermediate.[8]

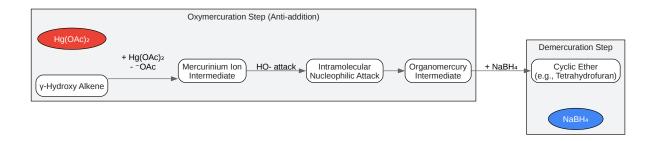
- 1. Aminomercuration (Cyclization):
- Dissolve the homoallylic trichloroacetimidate (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere.



- Add mercuric trifluoroacetate (Hg(OCOCF₃)₂, 1.1 equiv) and stir the mixture at 0 °C for 1 hour.
- Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO3) and brine.
- Extract the product with CH₂Cl₂, dry the combined organic layers over Na₂SO₄, and concentrate in vacuo.
- 2. Demercuration and Protection:
- Dissolve the crude mercuric bromide intermediate in CH2Cl2 at 0 °C.
- Add a saturated aqueous solution of sodium borohydride (NaBH₄) and stir vigorously for 30 minutes.
- Separate the layers and extract the aqueous phase with CH2Cl2.
- Combine the organic layers, dry over Na₂SO₄, and concentrate.
- The resulting crude amine is then protected (e.g., as a Boc-carbamate) and purified by chromatography to yield the final product (95% yield over the sequence).[9]

Visualizations Signaling Pathways and Workflows

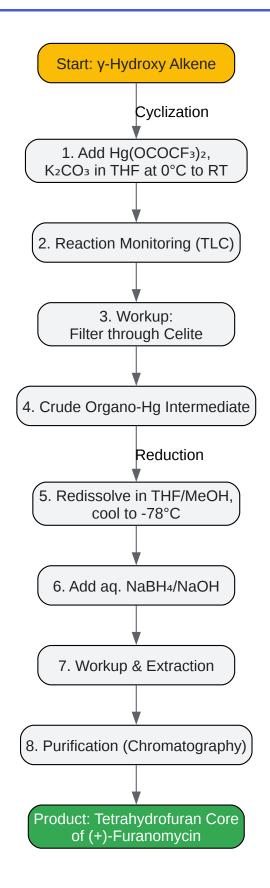




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Caption: General mechanism of intramolecular oxymercuration-demercuration.





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Caption: Experimental workflow for the synthesis of the Furanomycin core.



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